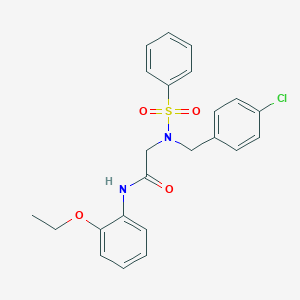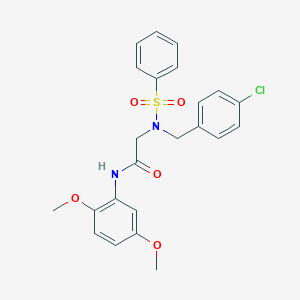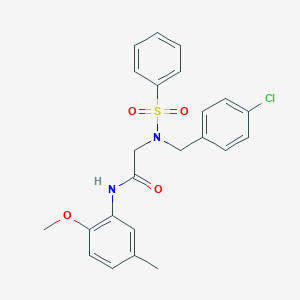![molecular formula C19H15BrN2O4S B301017 Methyl 4-{[5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B301017.png)
Methyl 4-{[5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{[5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate, commonly known as MBOT, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule contains a thiazolidinone ring, which is known for its diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of MBOT is not fully understood, but it is believed to be mediated through the inhibition of various signaling pathways, including NF-κB, MAPK, and PI3K/Akt. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. MBOT has been shown to inhibit the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor protein IκBα. MAPK and PI3K/Akt are also involved in cell survival and proliferation. MBOT has been shown to inhibit the activation of these pathways by blocking the phosphorylation of their downstream targets.
Biochemical and Physiological Effects
MBOT has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as catalase and superoxide dismutase. MBOT also reduces the expression of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and inhibits the activation of various inflammatory pathways, such as NF-κB and MAPK. Moreover, MBOT has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Vorteile Und Einschränkungen Für Laborexperimente
MBOT has several advantages and limitations for lab experiments. One of the advantages is its high solubility in water, which makes it easy to prepare and administer in various in vitro and in vivo experiments. Moreover, MBOT has been shown to exhibit low toxicity and is well-tolerated in animal models. However, one of the limitations is its relatively low stability, which requires careful storage and handling. Moreover, the mechanism of action of MBOT is not fully understood, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research on MBOT. One of the potential applications is its use as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Moreover, MBOT has shown promising results in preclinical studies as an anticancer agent, and further research is needed to explore its potential in cancer therapy. Additionally, the development of novel analogs of MBOT with improved stability and potency could lead to the discovery of new therapeutic agents with diverse biological activities.
Synthesemethoden
MBOT is synthesized by the reaction of 5-bromo-2-hydroxybenzaldehyde with 3-methyl-4-amino-5-mercapto-1,2,4-triazole in the presence of acetic acid. The resulting compound is then reacted with methyl 4-aminobenzoate in the presence of sodium acetate, which leads to the formation of MBOT. The purity of the synthesized compound is confirmed using various analytical techniques, including NMR, IR, and mass spectroscopy.
Wissenschaftliche Forschungsanwendungen
MBOT has been extensively studied for its potential therapeutic applications. It has shown promising results in various preclinical studies, including anti-inflammatory, antioxidant, and anticancer activities. MBOT has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It also exhibits potent antioxidant activity by scavenging free radicals and reducing oxidative stress. Moreover, MBOT has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Eigenschaften
Molekularformel |
C19H15BrN2O4S |
|---|---|
Molekulargewicht |
447.3 g/mol |
IUPAC-Name |
methyl 4-[[(5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C19H15BrN2O4S/c1-22-17(24)16(10-12-9-13(20)5-8-15(12)23)27-19(22)21-14-6-3-11(4-7-14)18(25)26-2/h3-10,23H,1-2H3/b16-10-,21-19? |
InChI-Schlüssel |
CQUZGUGGTIEPEX-NOPVENIWSA-N |
Isomerische SMILES |
CN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)O)/SC1=NC3=CC=C(C=C3)C(=O)OC |
SMILES |
CN1C(=O)C(=CC2=C(C=CC(=C2)Br)O)SC1=NC3=CC=C(C=C3)C(=O)OC |
Kanonische SMILES |
CN1C(=O)C(=CC2=C(C=CC(=C2)Br)O)SC1=NC3=CC=C(C=C3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{4-[(Z)-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B300934.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300936.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B300938.png)

![2-{benzyl[(4-chlorophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B300942.png)
amino]acetamide](/img/structure/B300943.png)
amino]acetamide](/img/structure/B300944.png)
![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2-fluorophenyl)acetamide](/img/structure/B300946.png)
![2-{benzyl[(4-chlorophenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide](/img/structure/B300947.png)
amino]-N-(3-methylphenyl)acetamide](/img/structure/B300950.png)

amino]acetamide](/img/structure/B300954.png)
![N-(3-chlorophenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B300956.png)
